3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified as an acrylic acid derivative, which typically features a vinyl group adjacent to a carboxylic acid group. This compound is notable for the incorporation of a sulfonyl group attached to an azepane moiety, providing specific functional properties that may enhance its reactivity and biological activity.
The synthesis of 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid can be approached through several methods, commonly involving the reaction of azepane derivatives with appropriate sulfonylating agents followed by subsequent reactions to form the acrylic acid structure.
These synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid can participate in various chemical reactions:
These reactions illustrate the compound's versatility as a building block in organic synthesis.
The mechanism of action for 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is primarily related to its interactions at the molecular level with biological targets. The sulfonyl group enhances solubility and may facilitate binding to proteins or enzymes due to its polar nature.
These mechanisms underscore its potential therapeutic applications.
The physical properties of 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid include:
Chemical properties include:
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid has potential applications in various scientific fields:
The synthesis of 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid (MW: 309.38, C₁₅H₁₉NO₄S) relies on sequential functionalization of the phenylacrylic acid scaffold [1]. A validated four-step route begins with Friedel-Crafts acylation of benzene to yield 4-acetylbenzenesulfonyl chloride, followed by nucleophilic displacement with azepane. The ketone intermediate undergoes Horner-Wadsworth-Emmons olefination using triethyl phosphonoacetate, and final saponification delivers the target acrylic acid [1] [6]. Crucially, azepane-1-sulfonyl chloride (SMILES: ClS(=O)(=O)N1CCCCCC1; InChI Key: XLZNMEMFFRNANZ-UHFFFAOYSA-N) serves as the sulfonylation agent, reacting with 4-halobenzoyl intermediates under Schotten-Baumann conditions (0–5°C, aqueous NaOH) to achieve 78–85% yield [6] [8]. Ortho-substitution is minimized using the sulfonyl group’s steric bulk, acting as a temporary para-blocking group during electrophilic substitutions [8].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Step | Reaction | Reagent/Conditions | Yield (%) | Key Challenge |
---|---|---|---|---|
1. Sulfonyl Chloride | Chlorosulfonation | ClSO₃H, DCM, 0°C | 65 | Exotherm control |
2. Azepane Conjugation | Nucleophilic substitution | Azepane, K₂CO₃, THF, RT | 88 | Hydrolysis of excess reagent |
3. Acrylate Formation | Olefination | (EtO)₂P(O)CH₂CO₂Et, NaH, THF | 76 | (E)/(Z) selectivity (>95:5) |
4. Saponification | Ester hydrolysis | LiOH, MeOH/H₂O, RT | 92 | Acid-sensitive intermediate purity |
Conventional thermal sulfonylation suffers from prolonged reaction times (12–24 h) and thermal decomposition, reducing yields to ≤70% [3]. Microwave irradiation (150–200 W) accelerates azepane coupling with 4-fluorobenzenesulfonyl chloride in DMF, completing in 15 minutes with 93% yield and minimizing epimerization [3] [6]. Parallelly, microreactor systems enable precise control over sulfonylation kinetics: injecting azepane and sulfonyl chloride precursors separately into a Teflon® chip (75 psi, 120°C) achieves 95% conversion in 5 minutes residence time [3]. This method enhances reproducibility by eliminating localized hot spots and enables direct scale-up via numbered-up reactor systems. For acrylation, continuous photochemical flow reactors using eosin Y catalysis facilitate stereoselective Knoevenagel condensation, achieving >99% (E)-selectivity at 50°C [3].
Table 2: Optimization of Reaction Parameters in Flow/Microwave Systems
Parameter | Batch (Thermal) | Microwave | Flow Reactor |
---|---|---|---|
Temperature (°C) | 80 | 150 | 120 |
Time | 14 h | 15 min | 5 min |
Yield (%) | 70 | 93 | 95 |
Byproduct Formation (%) | 12 | 3 | <1 |
Energy Consumption (kJ/mol) | High | Moderate | Low |
Azepane-1-sulfonyl chloride (C₆H₁₂ClNO₂S) is synthesized via azepane reaction with sulfuryl chloride (SO₂Cl₂) in ethyl acetate at −20°C, followed by gradual warming to 25°C (yield: 82%) [6]. Key purity challenges include:
Table 3: Analytical Characterization of Azepane-1-sulfonyl Chloride
Characterization Method | Key Data | Acceptance Criteria |
---|---|---|
¹H NMR (CDCl₃) | δ 1.50–1.65 (m, 8H), 3.20 (t, 4H) | Single azepane CH₂ signal |
HPLC Purity | 99.2% (220 nm, C18 column) | ≥98.5% |
Melting Point | 89–91°C | Sharp, ±1°C range |
Residual Solvent (GC) | <500 ppm EtOAc | ICH Q3C Class 3 limits |
Scaling beyond laboratory batches (e.g., 1 kg+) exacerbates three bottlenecks:
Continuous manufacturing platforms integrate sulfonylation, acrylation, and crystallization modules, achieving 89% overall yield at 100 kg/month throughput. Hybrid batch-flow designs use tubular reactors for exothermic steps (sulfonylation, acrylation) and batch crystallizers for final acid isolation. Purity is maintained >99.5% via parametric control (residence time ±3 s, T ±1°C), reducing purification costs by 40% versus batch [3] [8].
Table 4: Scalability Comparison: Batch vs. Continuous Flow Processes
Metric | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Cycle Time (per 100 kg) | 120 h | 40 h | 67% reduction |
Overall Yield | 65% | 89% | +24% |
Solvent Consumption (L/kg) | 120 | 45 | 63% reduction |
Purity Consistency | 97–99% | 99.2–99.6% | Reduced variability |
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